molecular formula C11H16Si B105897 Styryltrimethylsilane CAS No. 19372-00-0

Styryltrimethylsilane

Cat. No. B105897
CAS RN: 19372-00-0
M. Wt: 176.33 g/mol
InChI Key: FIONWRDVKJFHRC-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Styryltrimethylsilane is a commonly used organic compound that is widely utilized in scientific research. It is a derivative of trimethylsilane and is used as a precursor for the synthesis of various organic compounds. The compound is known for its unique properties and has been the subject of extensive research in the field of organic chemistry.

Mechanism Of Action

The mechanism of action of styryltrimethylsilane is not well understood. However, it is believed that the compound acts as a nucleophile and reacts with electrophilic species to form various organic compounds. The compound can also undergo various reactions such as oxidation and reduction to form different products.

Biochemical And Physiological Effects

The biochemical and physiological effects of styryltrimethylsilane are not well studied. However, it is believed that the compound can interact with various biological molecules such as proteins and nucleic acids, which can lead to various biochemical and physiological effects.

Advantages And Limitations For Lab Experiments

Styryltrimethylsilane is a versatile compound that can be used in various organic synthesis reactions. It is relatively easy to synthesize and is readily available. However, the compound is highly reactive and can be difficult to handle. It is also prone to decomposition and requires careful storage conditions.

Future Directions

There are various future directions for research on styryltrimethylsilane. One direction is to study the mechanism of action of the compound in more detail. Another direction is to explore the synthesis of new organic compounds using styryltrimethylsilane as a precursor. Additionally, the compound can be studied for its potential biological activities and therapeutic applications.
In conclusion, styryltrimethylsilane is a versatile organic compound that has various scientific research applications. It is commonly used as a precursor for the synthesis of various organic compounds and has been the subject of extensive research in the field of organic chemistry. The compound has unique properties and offers various advantages and limitations for lab experiments. There are various future directions for research on styryltrimethylsilane, which can lead to the development of new organic compounds with potential biological activities and therapeutic applications.

Synthesis Methods

Styryltrimethylsilane can be synthesized by reacting trimethylsilane with styrene in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The reaction takes place at room temperature and produces styryltrimethylsilane as the main product. The yield of the reaction can be improved by optimizing the reaction conditions such as the temperature, catalyst concentration, and reaction time.

Scientific Research Applications

Styryltrimethylsilane is widely used as a precursor for the synthesis of various organic compounds. It is commonly used in the synthesis of styryl-substituted heterocycles, which have various biological activities such as antitumor, antimicrobial, and anti-inflammatory activities. The compound is also used in the synthesis of styryl-substituted benzothiazoles, which have been found to exhibit potent antitumor activity against various cancer cell lines.

properties

IUPAC Name

trimethyl-[(E)-2-phenylethenyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16Si/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-10H,1-3H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIONWRDVKJFHRC-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Styryltrimethylsilane

CAS RN

19372-00-0
Record name Silane, trimethyl(2-phenylethenyl)-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019372000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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